molecular formula C7H17ClSi B3180705 n-Pentyldimethylchlorosilane CAS No. 25938-34-5

n-Pentyldimethylchlorosilane

Cat. No. B3180705
CAS RN: 25938-34-5
M. Wt: 164.75 g/mol
InChI Key: QZRWJJLUUOMZIT-UHFFFAOYSA-N
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Description

N-Pentyldimethylchlorosilane is a chemical compound with the molecular formula C7H17ClSi . It has a molecular weight of 164.75 .


Molecular Structure Analysis

This compound contains a total of 25 bonds, including 8 non-H bonds and 4 rotatable bonds .


Physical And Chemical Properties Analysis

This compound has a boiling point of 166 °C and a predicted density of 0.861±0.06 g/cm3 .

Scientific Research Applications

1. Geotechnical Engineering and Soil Treatment

In geotechnical engineering, hydrophobising agents such as dimethyldichlorosilane, a chemical relative of n-Pentyldimethylchlorosilane, have been utilized for various applications, including the treatment of soils. These treated soils display enhanced water-repellency, which is beneficial in barriers or ground improvement due to their altered wettability properties (Ng & Lourenço, 2016).

2. Chemical Synthesis and Chelation

The regioselective reaction involving chemicals similar to this compound, such as chloro(chloromethyl)dimethylsilane, has been studied for its ability to yield chlorosilane with a five-membered C,O-chelate ring. This process is important in the field of chemical synthesis, providing insights into the formation of complex molecular structures (Bylikin et al., 2015).

3. Surface Silanization and Material Science

The impact of the chain length of n-alkyldimethylchlorosilane on surface silanization has been thoroughly investigated. This research is crucial in material science, especially in understanding how different silanes affect the properties of surfaces they are applied to, including the concentration of alkyl surfaces and hydroxyl groups (Cheng & McCown, 1985).

4. Membrane Science

In the field of membrane science, organo-silanes like dimethyloctadecylchlorosilane are used to modify mesoporous inorganic substrates, enhancing their gas separation properties. Understanding the influence of the silane layer structure on these properties is key for advancements in gas separation technologies (Singh, Way, & Dec, 2005).

5. RNA Structure Analysis

In molecular biology, the use of silanes, such as N,N-(dimethylamino)dimethylchlorosilane, has been explored for probing the solvent accessibility of RNA. This innovative approach aids in the understanding of RNA structures, which is fundamental in the study of genetic materials and processes (Mortimer, Johnson, & Weeks, 2009).

6. Nanotechnology and Surface Chemistry

Organofunctional silane chemistry, involving compounds such as trichlorosilanes, plays a crucial role in nanotechnology, particularly in the fabrication of microarrays and the immobilization of biomolecules on silicon oxide surfaces. This technology is pivotal in the development of nanoscale devices and biosensors (Jung, Kulkarni, & Collier, 2003).

properties

IUPAC Name

chloro-dimethyl-pentylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClSi/c1-4-5-6-7-9(2,3)8/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRWJJLUUOMZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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